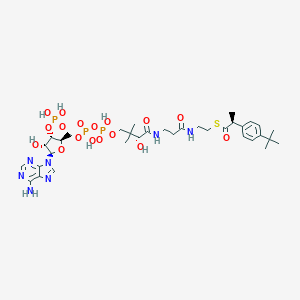
DL-3-Amino-3-(2-naphthyl)propionic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
DL-3-Amino-3-(2-naphthyl)propionic acid is a chemical compound with the CAS Number: 129042-57-5 and Linear Formula: C13H13NO2 . It is a white crystalline solid with a molecular weight of 215.25 .
Molecular Structure Analysis
The InChI Code for DL-3-Amino-3-(2-naphthyl)propionic acid is 1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) . This indicates that the compound contains a total of 30 bonds, including 17 non-H bonds, 12 multiple bonds, 3 rotatable bonds, 1 double bond, and 11 aromatic bonds .Physical And Chemical Properties Analysis
DL-3-Amino-3-(2-naphthyl)propionic acid is a white crystalline solid . It is hydrophobic and almost insoluble in water, but soluble in organic solvents such as ethanol and ether . It should be stored in a dark place, in an inert atmosphere, at 2-8°C .Wissenschaftliche Forschungsanwendungen
Synthesis and Physicochemical Applications
Synthesis of Analogues and Derivatives :DL-3-Amino-3-(2-naphthyl)propionic acid and its derivatives have been synthesized for various applications. For instance, the synthesis of 2-Amino-2-(5-bromo-6-methoxy-2-naphthyl) Propionic Acid, an intermediate of naproxen, was achieved with a high yield of 96% using specific bromination and acylation reactions. This process underlines the chemical versatility and utility of similar naphthyl-based amino acids in pharmaceutical manufacturing (Ai, 2002).
Physicochemical Properties :DL-3-Amino-3-(2-naphthyl)propionic acid's analogues have been involved in studies to understand their impact on physicochemical systems. For example, DL-homocysteic acid's effect on W/O microemulsions of potassium naphthenate and naphthenic acid in mixed solvent systems demonstrated significant changes in microemulsion properties, such as droplet growth, homogenization of particle size distribution, and reduction of transition points to lower water content. These findings indicate the potential of DL-3-Amino-3-(2-naphthyl)propionic acid and its analogues in modifying and stabilizing microemulsion systems (Zhang et al., 2005).
Biochemical and Biomedical Applications
Protein Modification and Bioconjugation :The 2-naphthol analogue of tyrosine, 2-amino-3-(6-hydroxy-2-naphthyl)propanoic acid, has been genetically introduced into proteins in Escherichia coli. This modification allows for chemoselective azo coupling reactions, providing a tool for site-specific protein labeling and modification under mild conditions. This technique opens up avenues for the detailed study of protein interactions and functions, utilizing the unique properties of the naphthyl group (Chen & Tsao, 2013).
Fluorescence Derivatization :3-(Naphthalen-1-ylamino)propanoic acid has been used as a fluorescent derivatizing agent for amino acids, indicating its potential in biochemical assays. The strong fluorescence of the resulting amino acid derivatives, with emission wavelengths suitable for biological assays, highlights its application in sensitive and specific detection methods in biochemical research and diagnostics (Frade et al., 2007).
Safety And Hazards
The compound has been classified with the GHS07 pictogram, and the signal word is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing mist, gas, or vapors, avoiding contact with skin and eyes, using personal protective equipment, ensuring adequate ventilation, and removing all sources of ignition .
Eigenschaften
IUPAC Name |
3-amino-3-naphthalen-2-ylpropanoic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13NO2/c14-12(8-13(15)16)11-6-5-9-3-1-2-4-10(9)7-11/h1-7,12H,8,14H2,(H,15,16) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JASNXOXPNZWQRV-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)C(CC(=O)O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10441748 |
Source


|
| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
DL-3-Amino-3-(2-naphthyl)propionic acid | |
CAS RN |
129042-57-5 |
Source


|
| Record name | 3-Amino-3-(naphthalen-2-yl)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10441748 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.









![N-[(2S,3R,4R,5S,6R)-5-hydroxy-6-(hydroxymethyl)-2-[(2S,3R,4S,5S,6R)-2,3,5-trihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4-[(2R,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyoxan-3-yl]acetamide](/img/structure/B164694.png)




